Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
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Description
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2580209-57-8 . It has a molecular weight of 204.21 .
Synthesis Analysis
The synthesis of similar compounds, such as Bicyclobutanes (BCBs), has been studied extensively . The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Bicyclobutanes (BCBs), which are structurally similar to the compound , have been used in “strain-release” transformations . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .Safety and Hazards
Future Directions
The unique chemistry of small, strained carbocyclic systems like BCBs has prompted a resurgence of interest in strained carbocyclic species . They have potential as bioisosteres, have a high fraction of sp3 carbons, and have limited appearance in the patent literature . This suggests that there could be future research directions for Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate and similar compounds.
Properties
IUPAC Name |
potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICXRYZCTGBMDN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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